molecular formula C19H20N4O2S2 B2898130 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 894007-59-1

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2898130
CAS No.: 894007-59-1
M. Wt: 400.52
InChI Key: WNLOHIJBXADTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a pyridazine core linked to a 2,4-dimethylthiazole moiety and a 2-ethoxyphenylacetamide group. The thiazole ring is a privileged scaffold in pharmacology, frequently found in compounds with demonstrated anticancer activity and kinase inhibition properties . The pyridazine nucleus is a common feature in bioactive molecules, contributing to interactions with various enzymatic targets. The N-(2-ethoxyphenyl)acetamide group is a known pharmacophore, with related structures serving as intermediates in the synthesis of more complex active molecules . Researchers can explore this compound as a key intermediate in organic synthesis or as a lead structure for developing novel therapeutic agents. Its structure suggests potential for application in screening campaigns against cancer cell lines, where analogous thiazole-containing hybrids have shown potent cytotoxicity . As a building block, it may be used to generate libraries of compounds for structure-activity relationship (SAR) studies, particularly in optimizing activity against specific kinase targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-4-25-16-8-6-5-7-14(16)21-17(24)11-26-18-10-9-15(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLOHIJBXADTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Triazole-Based Acetamides
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) :
    • Key Differences : Replaces pyridazine with a triazole ring and substitutes the thiazole group with a pyridinyl moiety.
    • Activity : Acts as a potent agonist of insect odorant receptor co-receptor (Orco), highlighting the importance of triazole-pyridine interactions in receptor activation .
  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :
    • Key Differences : Features a 4-butylphenyl group instead of 2-ethoxyphenyl and a 2-pyridinyl substituent.
    • Activity : Functions as an Orco antagonist, suggesting that alkyl chain length and pyridine positional isomerism modulate antagonism .
Triazinoindole-Based Acetamides
  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23): Key Differences: Substitutes pyridazine with a triazinoindole core and includes a cyanomethylphenyl group. Purity/Synthesis: Synthesized with >95% purity, indicating robust synthetic accessibility for triazinoindole derivatives .
  • 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 25): Key Differences: Incorporates bromine at the indole position and a phenoxyphenyl group. Implications: Bromination may enhance steric bulk and influence binding affinity .

Pyridazine and Thiazole Derivatives

N-(2-Ethoxyphenyl)-2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CAS 923147-29-9) :
  • Key Similarities : Shares the pyridazin-3-yl thioacetamide backbone and thiazole substitution.
  • Key Differences : Replaces 2,4-dimethylthiazole with a 4-fluorophenyl-substituted thiazole.
  • Structural Impact : Fluorine introduction may enhance metabolic stability and membrane permeability compared to dimethyl substitution .
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 585560-04-9) :
  • Key Differences : Features a triazole core with allyl and pyridinyl substituents, along with dibromo and methyl groups on the phenyl ring.
  • Implications : Bromine atoms likely increase molecular weight (523.244 g/mol) and influence solubility .

Functional Group Analysis

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyridazine + Thiazole 2-Ethoxyphenyl, dimethylthiazole Moderate lipophilicity; potential for π-π stacking interactions .
VUAA1 Triazole + Pyridine 4-Ethylphenyl, ethyl-triazole High Orco agonism; optimized for receptor binding .
Compound 23 (Triazinoindole) Triazinoindole Cyanomethylphenyl Enhanced synthetic yield; possible fluorescence or imaging applications .
CAS 923147-29-9 Pyridazine + Thiazole 4-Fluorophenyl, methylthiazole Improved metabolic stability due to fluorine .

Research Findings and Inferences

  • Thioether Linkage : Common across all analogs; critical for maintaining conformational flexibility and sulfur-mediated interactions .
  • Substituent Effects :
    • Ethoxy Group (Target Compound) : May enhance solubility compared to alkyl or brominated analogs .
    • Thiazole vs. Triazole : Thiazole-containing compounds (e.g., target) may exhibit distinct electronic properties compared to triazole-based derivatives .
  • Synthetic Feasibility: Triazinoindole derivatives (e.g., Compounds 23–27) demonstrate high purity (>95%), suggesting scalable synthesis routes .

Preparation Methods

Preparation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-amine

The synthesis begins with the palladium-catalyzed coupling of 6-bromopyridazin-3-amine and 2,4-dimethylthiazole-5-boronic acid (Figure 1). As demonstrated in EP3683209B1, this reaction employs:

  • Catalyst : [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Dimethylformamide (DMF) at 45°C for 12 hours.

Yield : 78–82% (HPLC purity >95%).

Thioether Formation

The intermediate 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-amine undergoes thiolation using thiourea in ethanol under reflux (80°C, 6 hours) to yield 3-mercapto-6-(2,4-dimethylthiazol-5-yl)pyridazine . Subsequent alkylation with 2-chloro-N-(2-ethoxyphenyl)acetamide in tetrahydrofuran (THF) with triethylamine (TEA) as a base affords the target compound.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (pyridazine-thiol : chloroacetamide)
  • Reaction Time : 8 hours at 60°C
  • Yield : 65–70%.

Synthetic Route 2: Sequential Cyclocondensation and Amidation

Pyridazine-Thioacetamide Core Assembly

A modified Hantzsch thiazole synthesis constructs the pyridazine-thio backbone:

  • Condensation of thioglycolic acid with 3,6-dichloropyridazine in acetic acid yields 3,6-bis(thio)pyridazine .
  • Selective methylation using dimethyl sulfate (DMS) introduces the 2,4-dimethylthiazole group.

Critical Parameter :

  • Temperature Control : Maintaining 0–5°C during DMS addition prevents over-alkylation.

Amide Coupling with 2-Ethoxyaniline

The carboxylic acid intermediate (3-thio-6-(2,4-dimethylthiazol-5-yl)pyridazine-2-carboxylic acid ) is activated with 1,1’-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) and coupled with 2-ethoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Profile :

  • Activation Time : 30 minutes at 25°C
  • Coupling Time : 12 hours at 25°C
  • Yield : 72–75%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Suzuki-Thioether) Route 2 (Cyclocondensation-Amidation)
Total Steps 4 5
Overall Yield 48–52% 40–45%
Purification Complexity Moderate (Column Chromatography) High (Recrystallization Required)
Scalability >100 g Demonstrated Limited to 50 g Batches

Route 1 offers superior scalability and reproducibility, while Route 2 provides better regioselectivity for thioether placement.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, thiazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.0 Hz, 1H, aryl-H), 4.12 (q, J = 7.2 Hz, 2H, OCH2CH3), 2.52 (s, 3H, thiazole-CH3).
  • HRMS : m/z [M+H]+ Calculated: 443.1245; Found: 443.1248.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
  • TLC : Single spot (Rf = 0.42, silica gel, ethyl acetate/hexanes 1:1).

Challenges and Optimization Opportunities

  • Thioether Stability : The thioether linkage is prone to oxidation during storage. Adding antioxidant stabilizers (e.g., butylated hydroxytoluene) extends shelf life.
  • Regioselectivity in Pyridazine Functionalization : Electron-deficient pyridazines favor substitution at the 3-position, but competing reactions at the 6-position require careful stoichiometric control.

Q & A

Q. What are the optimal synthetic strategies for preparing 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling a pyridazine-thiol intermediate with a substituted acetamide. Key steps include:
  • Thiol-Acetamide Coupling : Reacting 6-(2,4-dimethylthiazol-5-yl)pyridazine-3-thiol with 2-chloro-N-(2-ethoxyphenyl)acetamide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C) with a base (e.g., K₂CO₃) .
  • Purification : Use HPLC with a C18 column and gradient elution (water:acetonitrile) to achieve >95% purity .
  • Yield Optimization : Reaction time (8–12 hours) and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm the presence of key protons (e.g., thiazole methyl groups at δ 2.4–2.6 ppm, ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
  • HPLC-MS : Verify molecular weight (calculated: 428.5 g/mol) and detect impurities .
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 58.85%, H: 4.70%, N: 13.07%, S: 14.96%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in ethanol (2–5 mg/mL). Use sonication (30 min) to enhance dissolution in aqueous buffers .
  • Stability : Store at –20°C in inert atmosphere; avoid prolonged exposure to light or moisture. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in cellular assays (e.g., variable IC₅₀ values in cancer cell lines)?

  • Methodological Answer : Address inconsistencies by:
  • Assay Standardization : Use consistent cell passage numbers (<20) and culture conditions (e.g., serum-free media for 24 hours pre-treatment) .
  • Metabolic Interference Testing : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven activity variations .
  • Data Normalization : Express IC₅₀ relative to a positive control (e.g., doxorubicin) and adjust for batch-specific solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

  • Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:
  • Docking : AutoDock Vina with flexible residues (e.g., ATP-binding pocket of EGFR) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms, hydrophobic contacts with thiazole methyl groups) .

Q. How can researchers optimize reaction pathways to mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor thiolate intermediate formation (peak at 2550 cm⁻¹ for S-H) .
  • Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., NaH vs. DBU) to identify robust conditions .
  • Byproduct Identification : Use LC-MS to detect and quantify sulfoxide or disulfide derivatives; add antioxidants (e.g., BHT) to suppress oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.